molecular formula C15H10ClN5O2S B14659802 4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine CAS No. 39874-92-5

4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine

Cat. No.: B14659802
CAS No.: 39874-92-5
M. Wt: 359.8 g/mol
InChI Key: ULCTVFTUBASGQS-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine is a complex organic compound that features a thiazole ring substituted with chlorophenyl and nitrophenyl groups

Preparation Methods

The synthesis of 4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by nitration to introduce the nitrophenyl group. Reaction conditions often require the use of solvents such as ethanol or acetic acid, and catalysts like sulfuric acid to facilitate the reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized using reagents like potassium permanganate, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives with different substituents. For example:

    4-(4-Chlorophenyl)-2-nitrophenyl ether: This compound has a similar structure but lacks the hydrazinylidene group.

    4-Chlorophenylacetic acid: While structurally different, it shares the chlorophenyl group.

Properties

CAS No.

39874-92-5

Molecular Formula

C15H10ClN5O2S

Molecular Weight

359.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-[(3-nitrophenyl)diazenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C15H10ClN5O2S/c16-10-6-4-9(5-7-10)13-14(24-15(17)18-13)20-19-11-2-1-3-12(8-11)21(22)23/h1-8H,(H2,17,18)

InChI Key

ULCTVFTUBASGQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=C(N=C(S2)N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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